(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a thiazepane ring, a phenyl group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a thiol or disulfide compound. The reaction conditions often require a base (e.g., sodium hydroxide) and a solvent like ethanol or water.
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Oxidation to Form the Dioxide: : The thiazepane ring is then oxidized to introduce the sulfone group. This step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
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Formation of the Enone System: : The final step involves the formation of the enone system through an aldol condensation reaction. This step typically requires a base (e.g., sodium hydroxide) and a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the oxidation and condensation steps using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the thiazepane ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be explored for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In materials science, the compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The conjugated enone system could participate in Michael addition reactions with nucleophiles in biological systems, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one: can be compared with other thiazepane derivatives and enone-containing compounds.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Enone-containing compounds: Molecules with conjugated enone systems but different ring structures or substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazepane ring with a conjugated enone system and phenyl groups, which provides a distinct set of chemical properties and potential reactivity patterns not commonly found in other compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-17(16-18-8-4-2-5-9-18)21(23)22-13-12-20(26(24,25)15-14-22)19-10-6-3-7-11-19/h2-11,16,20H,12-15H2,1H3/b17-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRXJLSDUHECBU-WUKNDPDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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